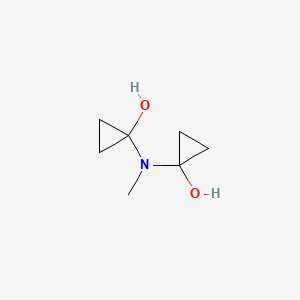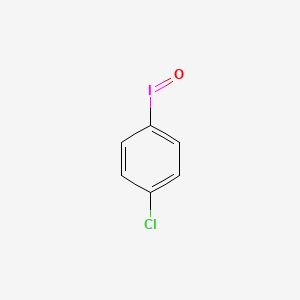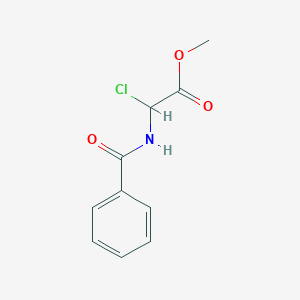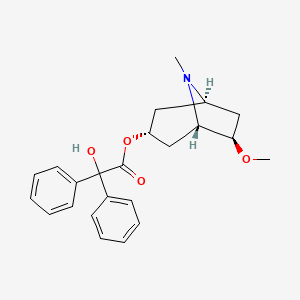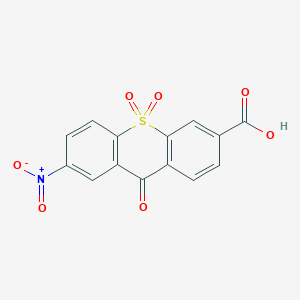
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine: is a complex organic compound that combines the properties of Tetra-O-acetyl-D-arabinose and 2,4-dinitrophenylhydrazine Tetra-O-acetyl-D-arabinose is a protected form of arabinose, a monosaccharide, while 2,4-dinitrophenylhydrazine is a reagent commonly used in organic chemistry for the detection of carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine involves multiple steps:
Acetylation of D-arabinose: D-arabinose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to produce Tetra-O-acetyl-D-arabinose.
Reaction with 2,4-dinitrophenylhydrazine: Tetra-O-acetyl-D-arabinose is then reacted with 2,4-dinitrophenylhydrazine in a suitable solvent, such as ethanol, under acidic conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine can undergo various chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with carbonyl compounds, forming hydrazones.
Substitution Reactions: The acetyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reagents: Common reagents include acetic anhydride, pyridine, ethanol, and sulfuric acid.
Conditions: Reactions typically occur under acidic conditions and may require heating to facilitate the reaction.
Major Products
The major products formed from these reactions include various hydrazone derivatives and substituted arabinose compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent for the detection and analysis of carbonyl compounds in organic synthesis.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways involving carbonyl compounds.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine involves the formation of hydrazones with carbonyl compounds. The 2,4-dinitrophenylhydrazine moiety reacts with the carbonyl group, forming a stable hydrazone linkage. This reaction is commonly used in analytical chemistry to detect and quantify carbonyl compounds.
Comparison with Similar Compounds
Similar Compounds
Tetra-O-acetyl-D-glucopyranose: Another acetylated sugar derivative with similar protective properties.
2,4-Dinitrophenylhydrazine: The parent compound used for detecting carbonyl groups.
Uniqueness
Tetra-O-acetyl-D-arabinose 2,4-dinitrophenylhydrazine is unique due to its combination of a protected sugar and a hydrazine reagent. This dual functionality allows it to be used in a wide range of chemical and biochemical applications, making it a valuable tool in scientific research.
Properties
CAS No. |
54420-07-4 |
|---|---|
Molecular Formula |
C19H24N4O13 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)hydrazine;[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9.C6H6N4O4/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h10-13H,5H2,1-4H3;1-3,8H,7H2/t10-,11-,12+,13+;/m1./s1 |
InChI Key |
FOMZDQLMVGDLJQ-RBJGKPSLSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



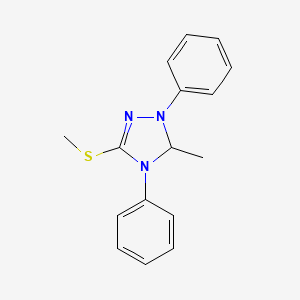

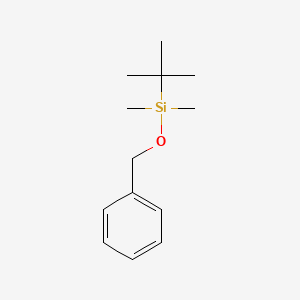
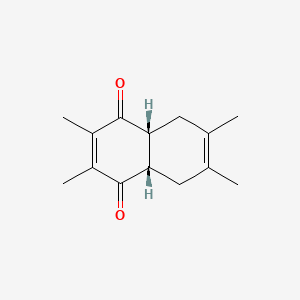
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
